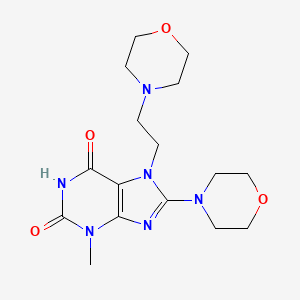
3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, addiction, and schizophrenia.
Mécanisme D'action
3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione selectively targets mGluR5, a type of metabotropic glutamate receptor that is involved in various neurological processes, including synaptic plasticity, learning, and memory. By blocking the activity of mGluR5, 3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione can modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin, which are involved in the pathophysiology of various neurological disorders.
Effets Biochimiques Et Physiologiques
3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuroplasticity and neurogenesis. It has also been shown to modulate the activity of various ion channels and receptors, including NMDA receptors, GABA receptors, and AMPA receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione is its selectivity for mGluR5, which allows for more precise modulation of neuronal activity. However, 3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione has some limitations in lab experiments, including its poor solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione. One area of research is the development of more potent and selective mGluR5 antagonists for therapeutic use. Another area of research is the exploration of the role of mGluR5 in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Finally, there is a need for further research on the potential side effects and toxicity of 3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione, particularly at high doses.
Méthodes De Synthèse
3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. The most commonly used chemical synthesis method involves the reaction of 2,6-dioxopurine with morpholine and 2-bromoethylamine. The resulting product is then treated with methyl iodide to obtain 3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between purine and morpholine, followed by a series of chemical reactions to obtain 3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione.
Applications De Recherche Scientifique
3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, 3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione has been studied for its potential antipsychotic effects in animal models of schizophrenia.
Propriétés
IUPAC Name |
3-methyl-8-morpholin-4-yl-7-(2-morpholin-4-ylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O4/c1-19-13-12(14(23)18-16(19)24)22(3-2-20-4-8-25-9-5-20)15(17-13)21-6-10-26-11-7-21/h2-11H2,1H3,(H,18,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDQKXZBJRVEQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCN4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

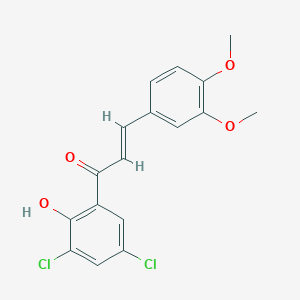
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2375744.png)
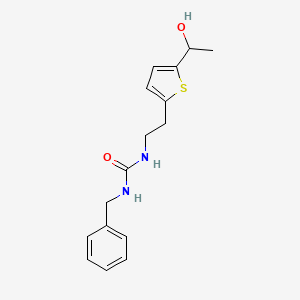
![4H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2375747.png)
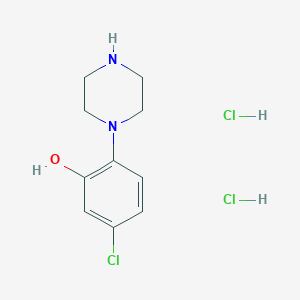
![5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride](/img/structure/B2375749.png)
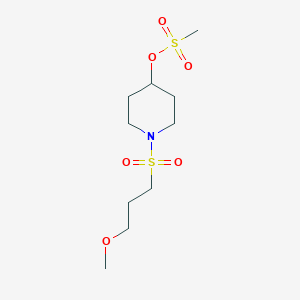
![Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate](/img/structure/B2375751.png)
![{3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine](/img/structure/B2375752.png)
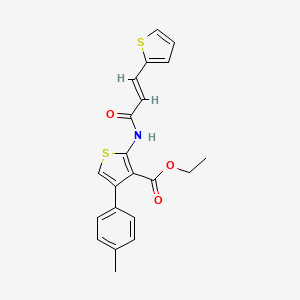
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2375757.png)
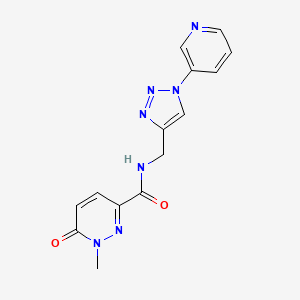
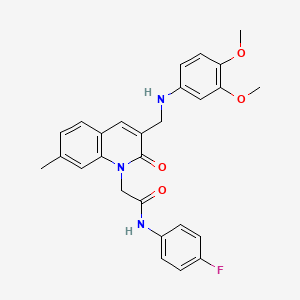
![N-(cyanomethyl)-3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2375765.png)